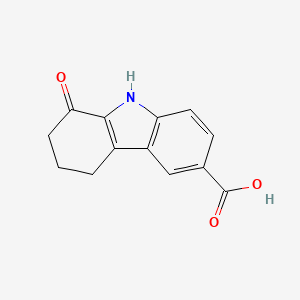

1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a compound that belongs to the carbazole class. Carbazoles are heterocyclic aromatic organic compounds that contain a tricyclic structure with nitrogen at the third position. The compound is a derivative of carbazole with a ketone (oxo) group and a carboxylic acid moiety, which may contribute to its reactivity and potential applications in medicinal chemistry.

Synthesis Analysis

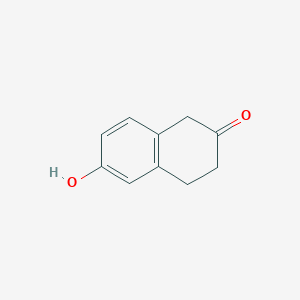

The synthesis of related carbazole derivatives has been explored in various studies. A convenient method for synthesizing 1-oxo-1,2,3,4-tetrahydrocarbazoles was developed through the Fischer indole synthesis, which involves the reaction of 2-aminocyclohexanone hydrochlorides with phenylhydrazine hydrochlorides under mild conditions . This method emphasizes the easy availability of starting materials and the simplicity of the one-pot operation, which could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a nitrogen atom within the tricyclic core. The addition of functional groups such as the oxo and carboxylic acid groups can significantly alter the electronic distribution and steric hindrance within the molecule, which in turn can affect its chemical properties and biological activity.

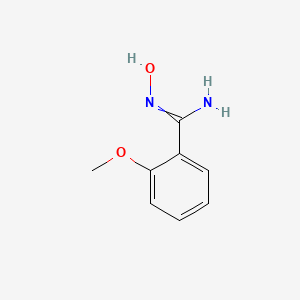

Chemical Reactions Analysis

The reactivity of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, which are closely related to the compound of interest, has been studied. These ketoesters react with hydroxylamine hydrochloride to yield 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, and in acetic acid, they form methyl isoxazolo[5,4-a]carbazole-3-carboxylates . The reaction with urea and thiourea under acidic conditions produces a mixture of 1-hydroxycarbazoles and 1H-carbazol-1-ones, while under basic conditions, carbimido- and thiocarbimido-tetrahydro-1H-carbazoles are formed . These reactions demonstrate the versatility of carbazole derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives like this compound are influenced by their functional groups. The presence of the oxo group can increase the compound's polarity, potentially affecting its solubility in various solvents. The carboxylic acid group can engage in hydrogen bonding and ionization, which may be relevant for its biological activity. The pKa values of related compounds, such as tetrahydroindazoles, have been reported, which are important for understanding the acid-base properties of these molecules .

Applications De Recherche Scientifique

Pharmacological Significance and Drug Development

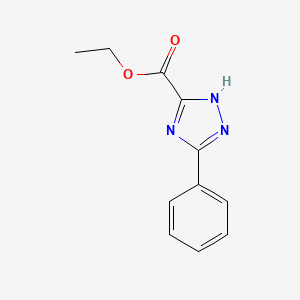

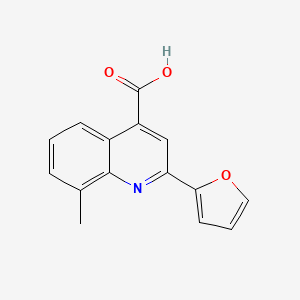

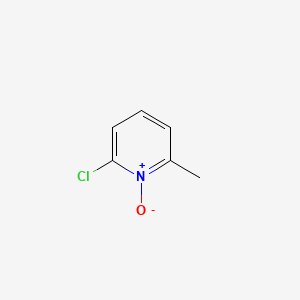

Compounds containing the carbazole and oxadiazole moieties, which are structurally related to 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, have been identified as promising leads in drug development. These compounds exhibit a wide range of pharmacological activities. For instance, 1,3,4-oxadiazole derivatives are notable for their pharmacological potential, showing activities such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic effects. The structural feature of the 1,3,4-oxadiazole ring, often serving as a bioisostere for carboxylic acids, carboxamides, and esters, contributes to the efficacy and safety of medicinal agents derived from these compounds (Rana, Salahuddin, & Sahu, 2020). Additionally, tetrazole derivatives, sharing a similarity in function as bioisosteres for carboxylic acids, have been recognized for their broad-spectrum biological properties, including antitubercular, anticancer, and antimicrobial activities, thus highlighting their importance in medicinal chemistry (Patowary, Deka, & Bharali, 2021).

Mécanisme D'action

Target of Action

It’s structurally related compounds have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of tetrahydrocarbazole derivatives . This suggests that the compound may interact with its targets through these functional groups.

Biochemical Pathways

The oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may be involved in oxidation reactions and could potentially affect related biochemical pathways.

Pharmacokinetics

Result of Action

Structurally related compounds have shown a broad spectrum of biological activity, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

The compound’s reactivity may depend on the nature of the selected oxidant and the reaction conditions .

Propriétés

IUPAC Name |

8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-11-3-1-2-8-9-6-7(13(16)17)4-5-10(9)14-12(8)11/h4-6,14H,1-3H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOVHFCIIDAMJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394026 |

Source

|

| Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104904-59-8 |

Source

|

| Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)

![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)